(3,5-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Description

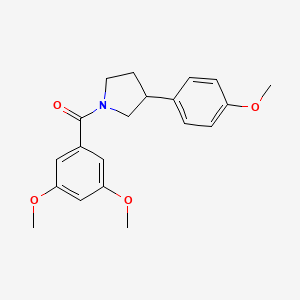

(3,5-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a methanone derivative featuring a 3,5-dimethoxyphenyl group and a pyrrolidine ring substituted with a 4-methoxyphenyl moiety. The compound’s structure combines electron-rich aromatic systems (due to methoxy substituents) with a pyrrolidine scaffold, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-17-6-4-14(5-7-17)15-8-9-21(13-15)20(22)16-10-18(24-2)12-19(11-16)25-3/h4-7,10-12,15H,8-9,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLSVKBSIGAUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,5-Dimethoxyphenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone, with the CAS number 1209219-07-7, is a complex organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 341.4 g/mol. The compound features a pyrrolidine ring and methoxy-substituted phenyl groups which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO4 |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 1209219-07-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrrolidine ring and the introduction of methoxy groups through specific reagents and catalysts.

The compound's mechanism of action is primarily associated with its interaction with various biological targets, including receptors involved in pain modulation and neurotransmitter regulation. It has been shown to influence pathways related to:

- Neurotransmission : Modulating dopamine and serotonin levels.

- Pain Relief : Potentially acting as an analgesic through opioid receptor pathways.

Case Studies

- Antiproliferative Activity : In vitro studies have indicated that derivatives of similar structures exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with methoxy groups have shown enhanced activity compared to their unsubstituted counterparts, suggesting that this compound may also possess similar properties .

- Neuroprotective Effects : Research has demonstrated that compounds containing pyrrolidine rings can exhibit neuroprotective effects in models of neurodegenerative diseases. The presence of methoxy groups may enhance these effects by improving blood-brain barrier permeability .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the methoxy positions significantly affect biological activity. For example, increasing the number of methoxy groups or altering their positions can lead to increased potency against specific targets .

Comparison with Similar Compounds

a) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone ()

- Structure : Contains a 3,5-di-tert-butylphenyl group and a pyrazole ring.

- Synthesis: Prepared via Ullmann coupling, contrasting with the chalcone cyclization methods used for pyrazoline-based methanones .

b) (3,5-Dimethoxyphenyl)(naphthalen-1-yl)methanone ()

- Structure : Substitutes the pyrrolidine group with a naphthalene ring.

- This compound exhibits a higher molecular weight (MW: ~350 vs. ~383 for the target compound).

c) (4-Hydroxyphenyl)(3,5-disubstituted-pyrazol-1-yl)methanones ()

- Structure : Features a 4-hydroxyphenyl group and pyrazoline rings with varied substituents.

- Functional Differences : The hydroxyl group introduces hydrogen-bonding capacity absent in the target compound. These derivatives are synthesized via cyclo-condensation of chalcones with hydrazides, a method distinct from pyrrolidine-based syntheses .

Pyrrolidine-Containing Methanones

a) (3,5-Dimethoxyphenyl)(3-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}pyrrolidin-1-yl)methanone ()

- Structure : Includes a morpholine-pyrimidine substituent on the pyrrolidine ring.

b) Futibatinib (TAS-120) ()

- Structure : Contains a 3,5-dimethoxyphenyl-ethynyl group linked to a pyrazolo[3,4-d]pyrimidine scaffold and a pyrrolidine ring.

- Pharmacological Relevance: Futibatinib is an FGFR kinase inhibitor, highlighting the role of methoxy-substituted aryl groups in targeting kinase domains. The ethynyl spacer and pyrazolo-pyrimidine core differentiate it from the simpler pyrrolidine-methanone structure .

Substituted Aryl Methanones

b) (4-Methoxyphenyl)(pyridin-3-yl)methanone ()

- Structure : Substitutes 3,5-dimethoxyphenyl with a single 4-methoxyphenyl group.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility : The target compound’s pyrrolidine and methoxy-substituted aryl groups allow modular synthesis, as seen in chalcone cyclization () and coupling reactions ().

- Biological Potential: Structural analogs like Futibatinib demonstrate that methoxy-substituted aryl groups are critical for kinase inhibition, suggesting similar applications for the target compound .

- Physicochemical Properties : The 3,5-dimethoxy substitution enhances solubility relative to tert-butyl groups () but reduces it compared to hydroxylated analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.